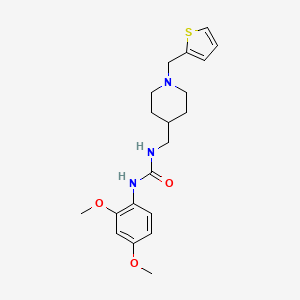

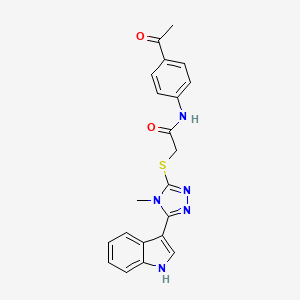

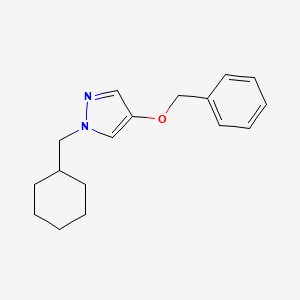

N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic drug . It is a selective cyclooxygenase-2 (COX-2) inhibitor .

Synthesis Analysis

The synthesis of 4-Acetamidophenol involves various steps and reagents . The process can be challenging due to the poor solubility of 4-aminophenol in certain solvents . Changing the solvent to ethyl acetate can reduce the toxicity of the solvent .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2 .Chemical Reactions Analysis

The reactivities of different carbonyl groups affect their function in many biomolecules . A practical class, the two-step synthesis of paracetamol, has been devised to illustrate the electrophilic reactivities of carbonyls .Physical and Chemical Properties Analysis

The molecular weight of 4-Acetamidophenol is 151.16 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 387.8±25.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antitumor and Antiproliferative Activity

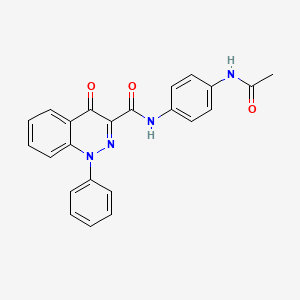

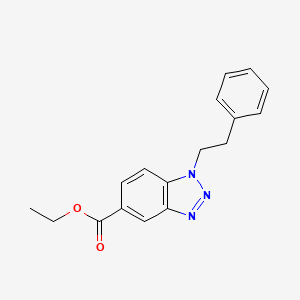

A notable application of derivatives similar to N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is in the development of c-Met kinase inhibitors with antitumor and antiproliferative activities. A study on novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety has shown these compounds to possess moderate to excellent antiproliferative activity against several cancer cell lines, highlighting their potential in cancer therapy (Li et al., 2013).

Antimicrobial Agents

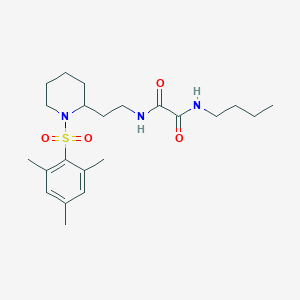

Another application area is the development of antimicrobial agents. N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides, for instance, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species, displaying potent antimicrobial properties (Incerti et al., 2017).

Solid Phase Synthesis Applications

The compound's framework also facilitates advancements in solid phase synthesis techniques. For example, 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides have been efficiently synthesized in parallel from 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, demonstrating the utility of this class of compounds in streamlined synthetic processes (Sereni et al., 2004).

QSAR Studies and Antibacterial Agents

QSAR studies involving 4-oxo-thiazolidines and 2-oxo-azetidines have contributed to the understanding of antibacterial activity, revealing the positive influence of substituents on antimicrobial potency. This research avenue supports the design of targeted antibacterial agents with enhanced efficacy (Desai et al., 2008).

Antifungal and Antibacterial Activity

The exploration of N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives has led to the discovery of compounds with selective high inhibitory effects against specific fungal and bacterial strains, illustrating the compound's role in addressing antimicrobial resistance (Ghazzali et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-15(28)24-16-11-13-17(14-12-16)25-23(30)21-22(29)19-9-5-6-10-20(19)27(26-21)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPZDBUADAWVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)

![tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2631485.png)

![4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B2631493.png)

![N-benzyl-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2631494.png)

![3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)